5H-Tetrazole-5-thione, 1,2-dihydro-
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Description
5H-Tetrazole-5-thione, 1,2-dihydro-, also known as 1-Phenyl-1,2-dihydro-5H-tetrazole-5-thione, is a chemical compound with the molecular formula C7H6N4S . It has a molecular weight of 178.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5H-Tetrazole-5-thione, 1,2-dihydro- is 1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H, (H,8,10,12) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a boiling point of 342°C at 760 mmHg and a melting point of 145°C .Safety And Hazards
5H-Tetrazole-5-thione, 1,2-dihydro- is considered hazardous. It is a flammable solid and may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5H-tetrazole-5-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4S/c6-1-2-4-5-3-1/h1,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITMSAKVDTXWBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N=NN=N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939470 |
Source
|
Record name | 5H-Tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5h-Tetrazole-5-thiol | |
CAS RN |
18686-81-2, 181791-11-7 |
Source
|
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5H-Tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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